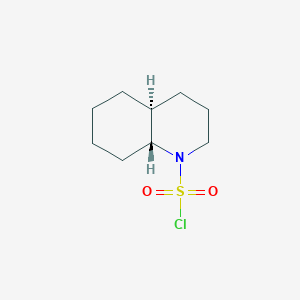
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans: is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the decahydroquinoline ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically involves the reaction of decahydroquinoline with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product.
化学反应分析
Types of Reactions: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Sulfonic acid derivatives.
科学研究应用
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.
相似化合物的比较
- rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate
- rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans
- rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans
Comparison: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. For example, rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate contains a carboxylate group, while rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans has fluorine atoms, and rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans contains a chloroethanone group. These differences in functional groups result in varying chemical properties and applications.
属性
分子式 |
C9H16ClNO2S |
|---|---|
分子量 |
237.75 g/mol |
IUPAC 名称 |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1 |
InChI 键 |
BNQYEMFKTOEOFX-DTWKUNHWSA-N |
手性 SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl |
规范 SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


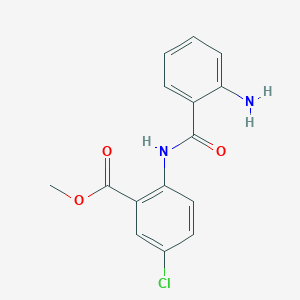
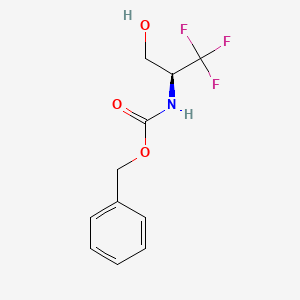
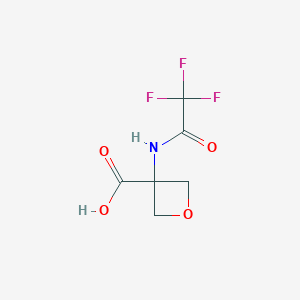
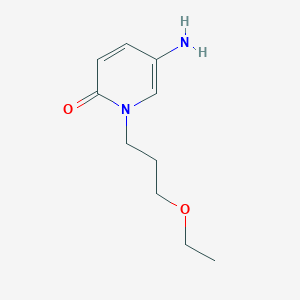
![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
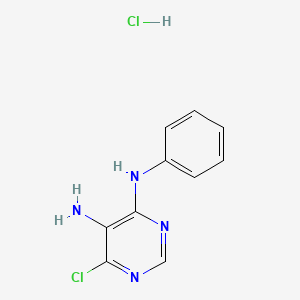
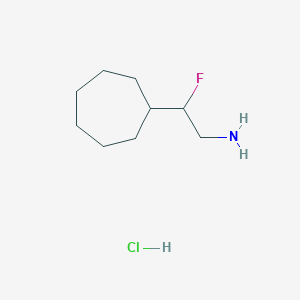
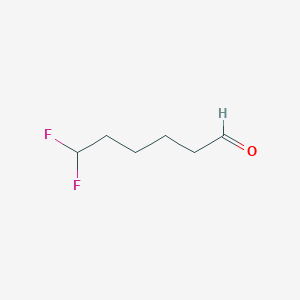
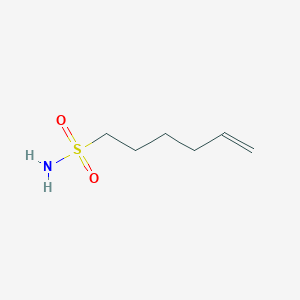

![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
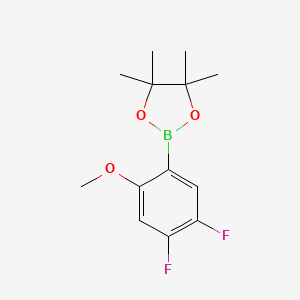
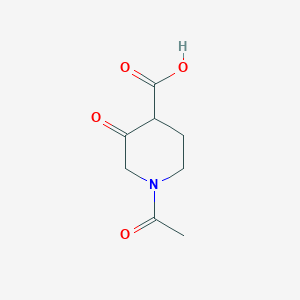
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
